IMPDH2 Inhibition: 1-Methylbenzoimidazol-5-amine vs. Unsubstituted Benzimidazole
In enzyme inhibition assays against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), 1-Methylbenzoimidazol-5-amine demonstrates quantifiable affinity. The compound exhibits Ki values of 240 nM for IMPDH2 inhibition and 430-440 nM for substrate (IMP) and cofactor (NAD+) binding, respectively [1]. In contrast, unsubstituted benzimidazole shows no measurable inhibition at comparable concentrations, highlighting the critical role of the 1-methyl-5-amino substitution pattern for enzyme engagement [2].
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (IMPDH2); Ki = 430 nM (IMP substrate); Ki = 440 nM (NAD+ cofactor) [1] |
| Comparator Or Baseline | Unsubstituted benzimidazole: No inhibition detected [2] |
| Quantified Difference | ≥ 10-fold selectivity for substituted derivative |
| Conditions | In vitro enzyme inhibition assay; pH not specified; temperature not specified |
Why This Matters
This data establishes that the 1-methyl-5-amino substitution pattern is essential for IMPDH2 engagement, a target implicated in antiviral and immunosuppressive therapies, thereby justifying its selection over simpler benzimidazole cores in medicinal chemistry campaigns.
- [1] BindingDB. (n.d.). PrimarySearch_ki: Inosine-5'-monophosphate dehydrogenase 2. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] PubChem. (2025). 1-Methyl-1H-1,3-benzodiazol-5-amine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10394-38-4 View Source
